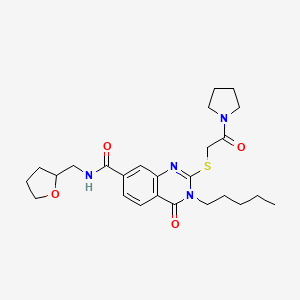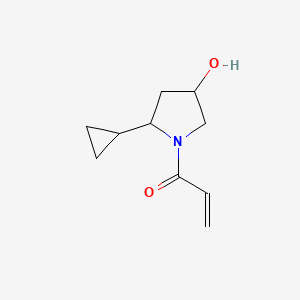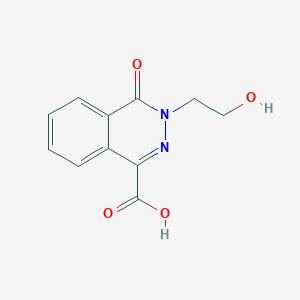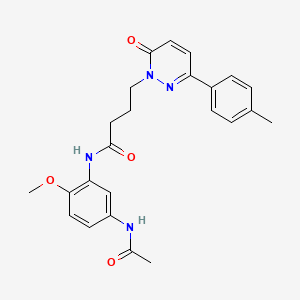
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime” is a versatile chemical compound used in scientific research for various applications, including drug discovery, molecular biology, and material science. It has a CAS Number of 338982-20-0 and a molecular weight of 229.3 .
Molecular Structure Analysis
The linear formula of this compound is C13H11NOS . The InChI code is 1S/C13H11NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 and the InChI key is GBXIOMWDPVMNHG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 82-84 degrees Celsius .Applications De Recherche Scientifique
Heterocycle Synthesis : A study by Miyata et al. (2002) discusses the synthesis of cyclic β-amino acids using a method that involves sulfanyl radical addition-cyclization of oxime ethers and hydrazones. This method was applied to synthesize 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, demonstrating the compound's utility in complex organic syntheses (Miyata et al., 2002).
Crystal Structure Analysis : Lodochnikova et al. (2017) investigated the crystallization of chiral derivatives of 1,5-dihydro-2H-pyrrol-2-one, leading to different crystal modifications. This research highlights the compound's relevance in studying structural aspects of solid solution formation (Lodochnikova et al., 2017).
Potential Pharmacological Activities : Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, including a sulfanyl-substituted compound. The research involved molecular docking simulations to assess these compounds as potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).
Organic Synthesis Intermediates : Schroeder et al. (1992) demonstrated the use of similar compounds in the preparation of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials (Schroeder et al., 1992).
Chemical Synthesis and Bioactivity : Rahman et al. (2005) synthesized novel compounds including sulfanyl-substituted thiazolidin-4-ones and analyzed their structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).
Potential Antileukotrienic Agents : Jampílek et al. (2004) described the synthesis of sulfanyl-substituted phenyl compounds as new potential antileukotrienic drugs, highlighting the compound's potential in medicinal chemistry (Jampílek et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-5-9-18(10-6-16)15-24-23-14-19-4-3-13-22-21(19)25-20-11-7-17(2)8-12-20/h3-14H,15H2,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFDIKOCVFRNM-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)



![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)
![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)


![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)



![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)